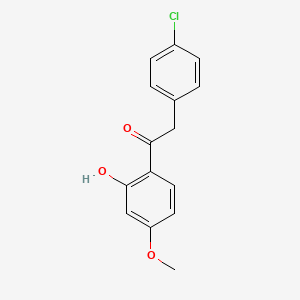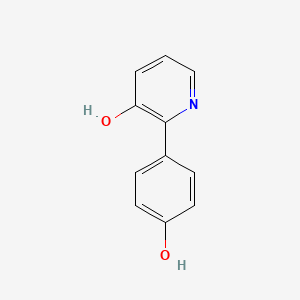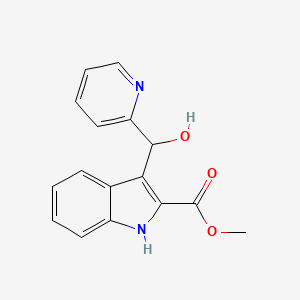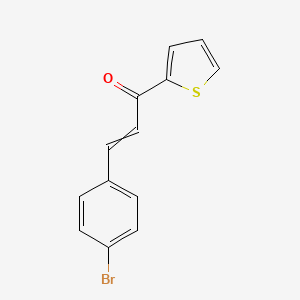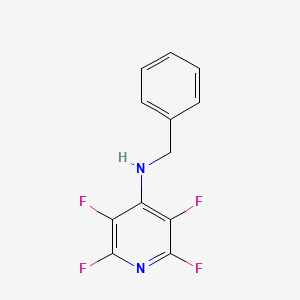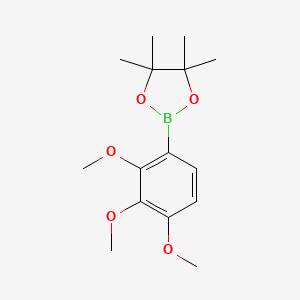
2,3,4-Trimethoxyphenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trimethoxyphenylboronic acid, pinacol ester is a boronic ester compound with the molecular formula C15H23BO5. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound is involved in the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is a part of the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds .
Biochemical Pathways
The compound is involved in the protodeboronation of alkyl boronic esters, which is a crucial step in various biochemical pathways . Paired with a Matteson–CH2–homologation, this allows for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation.
Pharmacokinetics
It’s important to note that the stability of boronic esters can be influenced by environmental factors such as ph .
Result of Action
The compound’s action results in the protodeboronation of alkyl boronic esters . This process has been applied in the synthesis of various complex molecules, demonstrating its utility in organic synthesis .
Action Environment
The action of 2,3,4-Trimethoxyphenylboronic acid, pinacol ester, like other boronic esters, can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors must be considered when using these compounds for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4-Trimethoxyphenylboronic acid, pinacol ester can be synthesized through the reaction of 2,3,4-trimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, with the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethoxyphenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate the coupling reactions.
Solvents: THF, DCM, and ethanol are frequently used as solvents in these reactions.
Major Products
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
2,3,4-Trimethoxyphenylboronic acid: Formed through hydrolysis.
Scientific Research Applications
2,3,4-Trimethoxyphenylboronic acid, pinacol ester has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of boron-containing drugs and drug delivery systems.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylboronic acid, pinacol ester: Similar in structure but with a hydroxyl group at the 4-position.
4-Aminophenylboronic acid, pinacol ester: Contains an amino group at the 4-position.
3-Bromomethylphenylboronic acid, pinacol ester: Contains a bromomethyl group at the 3-position.
Uniqueness
2,3,4-Trimethoxyphenylboronic acid, pinacol ester is unique due to its three methoxy groups, which enhance its reactivity and stability in various chemical reactions. This makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it provides high yields and selectivity .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,3,4-trimethoxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO5/c1-14(2)15(3,4)21-16(20-14)10-8-9-11(17-5)13(19-7)12(10)18-6/h8-9H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZNHMFKJRROCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
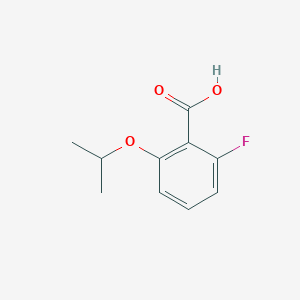
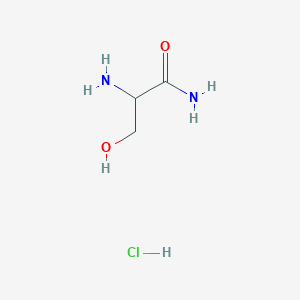
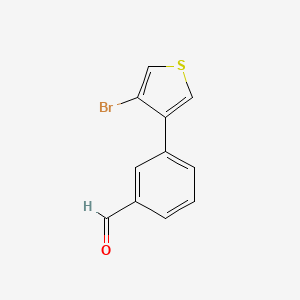
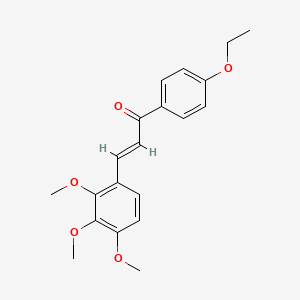
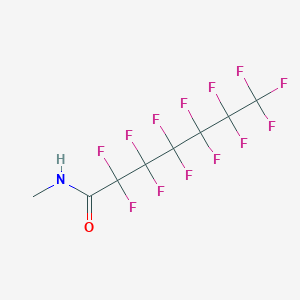
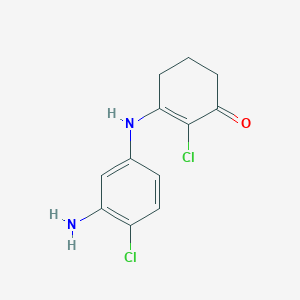
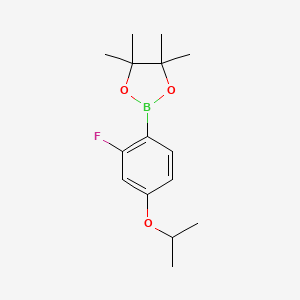
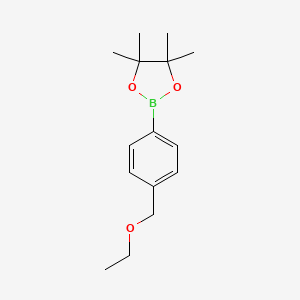
![4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane](/img/structure/B6355327.png)
